molecular formula C5H4N4S B565107 6-Mercaptopurine-13C2,15N (major) CAS No. 1190008-04-8

6-Mercaptopurine-13C2,15N (major)

Cat. No.: B565107
CAS No.: 1190008-04-8
M. Wt: 155.153
InChI Key: GLVAUDGFNGKCSF-JDKPDMQJSA-N
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Description

6-Mercaptopurine-13C2,15N (major) is a stable isotope-labeled compound of 6-Mercaptopurine. It is a purine analogue that has been widely used as an antileukemic and immunosuppressive agent. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various research applications, particularly in the fields of pharmacokinetics and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Mercaptopurine-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the purine structure. The general synthetic route includes the following steps:

    Starting Materials: The synthesis begins with labeled precursors containing carbon-13 and nitrogen-15.

    Cyclization: The labeled precursors undergo cyclization to form the purine ring structure.

    Thiol Group Introduction: A thiol group is introduced at the 6-position of the purine ring to form 6-Mercaptopurine-13C2,15N.

Industrial Production Methods: Industrial production of 6-Mercaptopurine-13C2,15N follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 6-Mercaptopurine-13C2,15N undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The thiol group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol.

    Substitution: Electrophiles such as alkyl halides.

Major Products:

Scientific Research Applications

6-Mercaptopurine-13C2,15N has a wide range of scientific research applications, including:

Mechanism of Action

6-Mercaptopurine-13C2,15N exerts its effects by inhibiting the synthesis of nucleic acids. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to thioinosinic acid (TIMP). TIMP inhibits the formation of adenine and guanine nucleotides, thereby halting DNA and RNA synthesis. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

    6-Mercaptopurine: The non-labeled version of the compound.

    Azathioprine: A prodrug that is converted to 6-Mercaptopurine in the body.

    Thioguanine: Another purine analogue with similar antileukemic properties.

Uniqueness: 6-Mercaptopurine-13C2,15N is unique due to its stable isotope labeling, which allows for precise tracking in metabolic and pharmacokinetic studies. This labeling provides valuable insights into the compound’s behavior in biological systems, which is not possible with non-labeled analogues .

Properties

CAS No.

1190008-04-8

Molecular Formula

C5H4N4S

Molecular Weight

155.153

IUPAC Name

3,7-dihydropurine-6-thione

InChI

InChI=1S/C5H4N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1+1,4+1,6+1

InChI Key

GLVAUDGFNGKCSF-JDKPDMQJSA-N

SMILES

C1=NC2=C(N1)C(=S)N=CN2

Synonyms

1,9-Dihydro-6H-purine-13C2,15N-6-thione; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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